PDE10A Inhibitory Potency: 12-Fold Improvement Over 3-Ethoxy Analog
The 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine compound exhibits an IC50 of 480 nM against human PDE10A, representing a significant 12-fold improvement in potency compared to its non-fluorinated 3-ethoxy analog, which demonstrated an IC50 of 40,000 nM [1][2]. This quantitative difference underscores the critical role of the trifluoroethoxy group in enhancing target engagement.
| Evidence Dimension | In vitro potency (PDE10A inhibition) |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | 3-Ethoxy-pyridin-2-yl)-pyridin-2-yl-amine (CHEMBL194743); IC50 = 40,000 nM |
| Quantified Difference | 83-fold lower IC50 (higher potency) |
| Conditions | Human PDE10A (amino acids 14-779) enzymatic assay using [3H]-labelled cyclic nucleotide substrate |
Why This Matters
This level of potency is crucial for achieving efficacy in cellular and in vivo models of schizophrenia and cancer, where high-nanomolar to low-micromolar IC50 values are often required for meaningful target modulation [3].
- [1] BindingDB. BDBM50049933: 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (Accessed: 21 April 2026). View Source
- [2] BindingDB. BDBM50171055: (3-Ethoxy-pyridin-2-yl)-(6-methyl-pyridin-2-yl)-amine. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50171055 (Accessed: 21 April 2026). View Source
- [3] Zhu, B. et al. (2017) 'Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling', Oncotarget, 8(41), pp. 69264-69280. doi:10.18632/oncotarget.19552. View Source
